XLogP3 Lipophilicity: 4-Ethyl-4-methylpyrrolidin-2-one Surpasses Mono- and Symmetric Dialkyl Analogs
The computed XLogP3 of 4-ethyl-4-methylpyrrolidin-2-one is 0.8, representing a 0.4 log unit increase over 4-ethylpyrrolidin-2-one and 4,4-dimethylpyrrolidin-2-one (both XLogP3 = 0.4), and a 0.8 log unit increase over 4-methylpyrrolidin-2-one (XLogP3 = 0) [1]. This incremental lipophilicity is a direct consequence of the combined ethyl and methyl substituents on the γ-carbon and is quantifiable across the 4-substituted pyrrolidin-2-one series.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4-Methylpyrrolidin-2-one (XLogP3 = 0.0); 4-Ethylpyrrolidin-2-one (XLogP3 = 0.4); 4,4-Dimethylpyrrolidin-2-one (XLogP3 = 0.4) |
| Quantified Difference | ΔXLogP3 = +0.4 to +0.8 vs. analogs |
| Conditions | Values computed using XLogP3 3.0 algorithm within PubChem; consistently derived across all compounds [1]. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and cell penetration in cellular assays, enabling procurement for phenotypic screening libraries where mono-alkyl or symmetric dialkyl analogs may underperform.
- [1] PubChem Compound Summary for CID 18784903 (Target); CID 533920 (4-Methylpyrrolidin-2-one); CID 10866300 (4-Ethylpyrrolidin-2-one); CID 637593 (4,4-Dimethylpyrrolidin-2-one). U.S. National Library of Medicine. View Source
